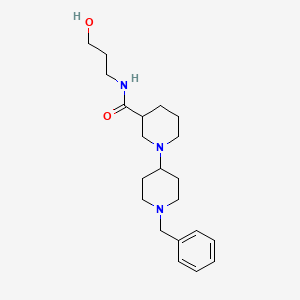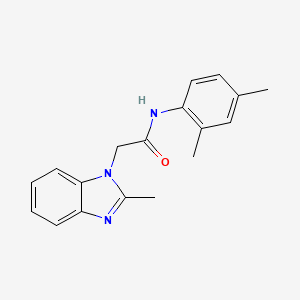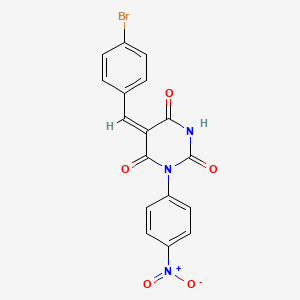![molecular formula C22H15FN2OS B5312569 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as known as EF24, is a synthetic compound that has been used extensively in scientific research. This compound is a curcumin analog, which means that it is structurally similar to curcumin, a natural compound found in turmeric. EF24 has been found to have a wide range of potential applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent.
Mechanism of Action
EF24 works by modulating multiple signaling pathways in cells. It has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. EF24 has also been found to inhibit the NF-κB pathway, which is involved in the inflammatory response. In addition, EF24 has been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EF24 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. EF24 has also been found to inhibit the production of inflammatory cytokines and chemokines, and to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EF24 in lab experiments is its wide range of potential applications. EF24 has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, which makes it a versatile compound for studying multiple disease pathways. In addition, EF24 is a synthetic compound, which means that it can be easily synthesized and modified for specific applications.
One of the limitations of using EF24 in lab experiments is its potential toxicity. EF24 has been found to be cytotoxic at high concentrations, which means that it can damage healthy cells in addition to cancer cells. This toxicity must be carefully monitored in lab experiments to ensure that EF24 is used at safe concentrations.
Future Directions
There are many potential future directions for research on EF24. One area of research could focus on the development of EF24 analogs that have improved efficacy and reduced toxicity. Another area of research could focus on the use of EF24 in combination with other compounds for synergistic effects. Finally, future research could focus on the use of EF24 in animal models to better understand its potential therapeutic applications in vivo.
Synthesis Methods
EF24 can be synthesized using a variety of methods, but the most common method involves the reaction of 4-fluorobenzaldehyde, phenylhydrazine, and 2-thiophenecarboxaldehyde with ethyl acetoacetate. This reaction results in the formation of the pyrazole ring structure, which is then modified to form EF24.
Scientific Research Applications
EF24 has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, prostate cancer, and colon cancer. EF24 works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer.
In addition to its anti-cancer properties, EF24 has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. EF24 has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
EF24 has also been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGJVHMTVSFEJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)


![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)